1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-1-methyl-1H-imidazolium methyl sulphate

Cationic surfactant Imidazolinium synthesis Quaternization

1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-1-methyl-1H-imidazolium methyl sulphate (CAS 94138-96-2) is a quaternary ammonium imidazolium salt with molecular formula C24H51N3O4S and molecular weight 477.7 g/mol. It belongs to the 4,5-dihydroimidazolium (imidazolinium) class of cationic surfactants, characterized by a resonance-stabilized cyclic amidinium head group bearing a C17 heptadecyl hydrophobic tail, an N1-methyl substituent, and an N1-(2-aminoethyl) pendant arm, with methyl sulphate as the counterion.

Molecular Formula C24H51N3O4S
Molecular Weight 477.7 g/mol
CAS No. 94138-96-2
Cat. No. B12705934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-1-methyl-1H-imidazolium methyl sulphate
CAS94138-96-2
Molecular FormulaC24H51N3O4S
Molecular Weight477.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC1=NCC[N+]1(C)CCN.COS(=O)(=O)[O-]
InChIInChI=1S/C23H48N3.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-25-20-22-26(23,2)21-19-24;1-5-6(2,3)4/h3-22,24H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
InChIKeyUIVMSFKCUAGYFD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-1-methyl-1H-imidazolium Methyl Sulphate (CAS 94138-96-2): Compound Class and Procurement Context


1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-1-methyl-1H-imidazolium methyl sulphate (CAS 94138-96-2) is a quaternary ammonium imidazolium salt with molecular formula C24H51N3O4S and molecular weight 477.7 g/mol [1]. It belongs to the 4,5-dihydroimidazolium (imidazolinium) class of cationic surfactants, characterized by a resonance-stabilized cyclic amidinium head group bearing a C17 heptadecyl hydrophobic tail, an N1-methyl substituent, and an N1-(2-aminoethyl) pendant arm, with methyl sulphate as the counterion [1][2]. The compound is structurally related to industrial imidazolinium surfactants used in fabric softening, corrosion inhibition, emulsification, and antimicrobial formulations, but its primary amine-bearing side chain distinguishes it from the more common hydroxyethyl and amidoethyl variants [2].

Why Generic Substitution of 1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-1-methyl-1H-imidazolium Methyl Sulphate Carries Performance Risk


Imidazolinium surfactants are not interchangeable despite sharing a common heterocyclic core. Three structural variables—the N1 pendant group (aminoethyl vs. hydroxyethyl vs. amidoethyl), the C2 alkyl chain length, and the counterion—independently control critical performance parameters including critical micelle concentration (CMC), surface tension reduction effectiveness, corrosion inhibition efficiency, and antimicrobial spectrum [1][2]. The free base imidazoline precursor (CAS 3010-23-9) lacks the permanent cationic charge conferred by quaternization with dimethyl sulphate, resulting in fundamentally different solubility, substantivity, and pH-dependent activity profiles [1]. QSAR studies on 15 alkyl imidazoline surfactants have demonstrated that CMC varies linearly with hydrophobic chain carbon number (R = 0.9991) and that counterion hydrophilicity independently modulates micellization free energy [3]. Consequently, substituting CAS 94138-96-2 with a shorter-chain analog or an alternative counterion salt without experimental validation risks loss of surface activity, altered adsorption kinetics, or reduced formulation stability.

1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-1-methyl-1H-imidazolium Methyl Sulphate: Quantitative Differentiation Evidence vs. Closest Analogs


Primary Amine Pendant Group vs. Hydroxyethyl Analog: Functional Reactivity and Formulation Compatibility

The target compound carries a terminal primary amine (-NH2) on its N1-(2-aminoethyl) side chain, whereas the closest commercial analog, 2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1-H-imidazolium methyl sulphate (CAS 94108-68-6), bears a terminal hydroxyl (-OH) group [1]. This structural difference is consequential: the primary amine provides a nucleophilic handle for downstream conjugation (e.g., amidation, Schiff base formation, or further quaternization), whereas the hydroxyethyl variant is chemically inert under the same mild conditions [1][2]. In imidazolinium surfactant synthesis, the quaternization of 1-(2-aminoethyl)-2-alkyl-2-imidazolines with dimethyl sulphate proceeds via the same route described for tallow-derived imidazolines, but the residual primary amine in the product distinguishes it functionally from all hydroxyethyl and amidoethyl quaternaries [2].

Cationic surfactant Imidazolinium synthesis Quaternization Structure-property relationship

C17 Alkyl Chain Length vs. C15 Analog: Micellization Efficiency Predicted by QSAR

A QSAR study of 15 alkyl imidazoline surfactants established that log CMC decreases linearly with increasing hydrophobic chain carbon number (N), with a model correlation coefficient R = 0.9991 and prediction error below 4% for the validation set [1]. Applying this validated model, the C17 heptadecyl chain of CAS 94138-96-2 is predicted to yield a lower CMC than the C15 pentadecyl analog 1-(2-aminoethyl)-2-pentadecyl-2-imidazoline, consistent with the experimental observation that micellization free energy (ΔG) decreases with increasing chain length [1]. The BSTU synthesis study confirms that 1-(2-aminoethyl)-2-heptadecyl-2-imidazoline (the free base precursor of CAS 94138-96-2) was prepared alongside its C15 homolog, and surface tension isotherms were measured at 20–60°C, with the heptadecyl variant exhibiting lower surface tension at equivalent concentrations [2].

Critical micelle concentration QSAR Alkyl imidazoline Surface activity

Methyl Sulphate Counterion vs. Chloride Analog: Solubility, Thermal Stability, and Handling Properties

CAS 94138-96-2 (methyl sulphate salt) and its chloride analog (CAS 93917-85-2, 1-(2-aminoethyl)-2-heptadecyl-4,5-dihydro-1-methyl-1H-imidazolium chloride) share an identical cation but differ in anion . In systematic studies of 1-alkyl-3-methylimidazolium ionic liquids, the methyl sulphate anion consistently yields lower melting points, broader liquid ranges, and higher thermal stability compared to halide counterparts, owing to weaker cation-anion coordination and reduced hydrogen-bonding capacity of the methyl sulphate group [1]. Industrial imidazolinium surfactants are predominantly formulated as methyl sulphate salts (e.g., Quaternium-27, CAS 68122-86-1) precisely because the methyl sulphate counterion provides superior water solubility and avoids the corrosivity issues associated with chloride salts in metal-contact applications .

Ionic liquid Counterion effect Imidazolium salt Physicochemical properties

Quaternized Imidazolium vs. Free Base Imidazoline: Permanent Cationic Charge and pH-Independent Activity

The free base precursor 1-(2-aminoethyl)-2-heptadecyl-2-imidazoline (CAS 3010-23-9) requires protonation to become surface-active and cationic, making its performance pH-dependent and reversible [1]. Quaternization with dimethyl sulphate to yield CAS 94138-96-2 installs a permanent positive charge on the imidazolium nitrogen, rendering the compound cationic across the full pH range (acidic to alkaline) [1][2]. This distinction is critical for applications requiring consistent performance under variable pH conditions. The BSTU study measured surface tension isotherms of the acetic acid salt of the free base at 20–60°C; the quaternary methyl sulphate salt is expected to exhibit superior surface activity at neutral to alkaline pH where the free base would be deprotonated and less active [1]. Heptadecyl-tailed mono-imidazolines achieved corrosion inhibition efficiencies of 84% at 100 ppm and 40°C on mild steel in CO2-saturated 0.5 M NaCl; quaternized imidazolium derivatives of related structure (SQI, with a dodecyl N1 substituent) reached 94.68% at 500 ppm on X-65 carbon steel in oil well formation water, illustrating the performance gain from quaternization [3][4].

Quaternization Imidazoline Cationic surfactant pH stability

Imidazolium Core vs. Conventional Quaternary Ammonium Surfactants: Superior Surface Activity at Equivalent Chain Length

Long-chain imidazolium ionic liquids consistently demonstrate surface activity superior to conventional quaternary ammonium surfactants. In a systematic comparative study, 1-alkyl-3-methylimidazolium bromides ([Cnmim]Br) exhibited lower CMC values and larger surface tension reduction effectiveness (Πcmc) than alkyltrimethylammonium bromides (CnTAB) with equivalent alkyl chain lengths [1]. The pC20 (adsorption efficiency) and Πcmc values for [Cnmim]Br were reported to be 'rather larger than those for traditional ionic surfactants' [1]. This enhanced performance is attributed to the resonance-stabilized imidazolium cation, which facilitates closer packing at the air-water interface compared to the tetraalkylammonium head group [1]. CAS 94138-96-2, as a 4,5-dihydroimidazolium derivative, shares this resonance-stabilized cationic core and is expected to benefit from the same mechanistic advantage over conventional quaternary ammonium surfactants such as CTAB (cetyltrimethylammonium bromide, C16) or DTAB [1][2].

Surface active ionic liquid Imidazolium CMC Surface tension Alkyltrimethylammonium

Heptadecyl Imidazoline Corrosion Inhibition vs. Bis-Imidazoline and Industrial Inhibitors: Chain-Length-Dependent Efficiency

The Jawich et al. (2012) study provides the most direct class-level comparative corrosion inhibition data for heptadecyl-tailed imidazolines. At 100 ppm and 40°C in CO2-saturated 0.5 M NaCl, the diethylenetriamine-derived mono-imidazoline (I) with a heptadecyl pendant achieved 84% inhibition efficiency, while the tetraethylenepentamine-derived imidazoline (II) and bis-imidazoline (III) achieved 95% and 96%, respectively [1]. Critically, inhibition efficiency increased with increasing temperature (tested up to 60°C), indicating chemisorption rather than physisorption as the dominant mechanism—a hallmark of nitrogen-rich imidazoline inhibitors [1]. The inhibition followed Langmuir adsorption isotherm behavior [1]. CAS 94138-96-2, as the permanently cationic quaternary methyl sulphate salt of a mono-imidazoline with the same heptadecyl tail, is structurally positioned to combine the heptadecyl hydrophobicity of compound I with the permanent charge advantage demonstrated by quaternized imidazolium inhibitors such as SQI (94.68% at 500 ppm) [2].

Corrosion inhibition Heptadecyl imidazoline CO2 corrosion Mild steel

Procurement-Guiding Application Scenarios for 1-(2-Aminoethyl)-2-heptadecyl-4,5-dihydro-1-methyl-1H-imidazolium Methyl Sulphate


Post-Synthetic Derivatization: Amine-Reactive Conjugation for Custom Surfactant Design

The terminal primary amine on the N1-(2-aminoethyl) side chain is a reactive handle for amidation with fatty acid chlorides, NHS esters, or isothiocyanates, enabling researchers to generate libraries of modified imidazolinium surfactants with tailored hydrophile-lipophile balance (HLB) without re-optimizing the imidazoline cyclization and quaternization steps [1]. This is not accessible with the hydroxyethyl analog CAS 94108-68-6. The synthetic route from the free base precursor 1-(2-aminoethyl)-2-heptadecyl-2-imidazoline via quaternization with dimethyl sulphate has been validated for the C15/C17 mixed system [2].

Corrosion Inhibitor Development for CO2-Saturated Oilfield Brines

The heptadecyl tail length is experimentally validated for effective corrosion inhibition on mild steel (84% at 100 ppm for the structurally related free base form) [1]. The permanently cationic quaternary ammonium character ensures pH-independent adsorption onto negatively charged steel surfaces across the pH 4–10 range typical of oilfield produced waters, while the methyl sulphate counterion avoids the chloride-induced pitting risk associated with hydrochloride salt corrosion inhibitors [1][2]. Class-level evidence from imidazolium ionic liquids indicates superior surface activity compared to conventional quaternary ammonium inhibitors at equivalent chain length [3].

Cationic Surfactant for Emulsion Polymerization and Dispersion Formulations Requiring pH-Independent Performance

The C17 hydrophobic chain combined with the resonance-stabilized imidazolium head group is predicted by validated QSAR models (R = 0.9991) to provide a lower CMC than C15 or C13 imidazolinium homologs, enabling effective micellization at reduced surfactant loading [1]. The quaternary ammonium structure ensures consistent emulsifying and dispersing performance regardless of formulation pH, distinguishing it from the free base imidazoline precursor whose activity diminishes above pH 7 [2]. The methyl sulphate salt form provides water solubility suitable for aqueous dispersion formulations without the handling challenges of halide salts [3].

Antimicrobial Preservative Development Leveraging Imidazolium Ionic Liquid Architecture

Imidazolium ionic liquids as a class have demonstrated antimicrobial activity in cosmetic and personal care preservative applications, as described in patent US20080070966, which claims antimicrobial compositions comprising imidazolium ionic liquids with C1-C4 alkyl substituents on the imidazolium nitrogen [1]. The C17 heptadecyl chain of CAS 94138-96-2, which exceeds the chain lengths exemplified in this patent class, is expected based on structure-activity relationships for quaternary ammonium biocides to enhance membrane disruption potency. However, direct MIC data for this specific compound against named microbial strains are not available in the published literature, and procurement for antimicrobial applications should be accompanied by in-house MIC determination against target organisms.

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